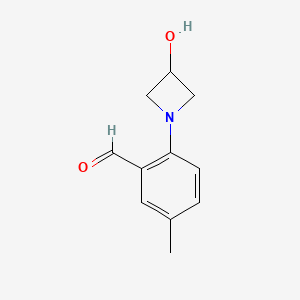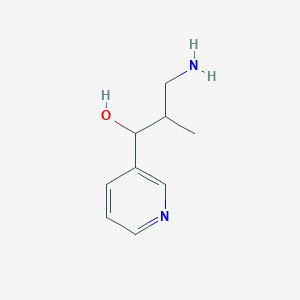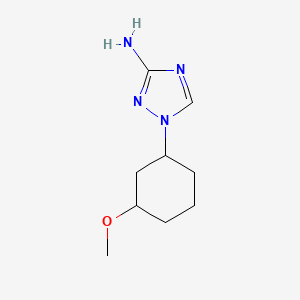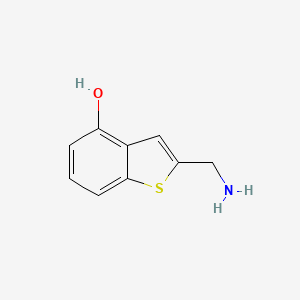
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamines with sulfonium salts in the presence of a base such as DBU can lead to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction kinetics, making it a viable option for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the modulation of biochemical pathways. Its effects are mediated through its interaction with receptors and other cellular components, resulting in changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminopropan-2-ol: This compound is structurally similar but lacks the piperidine ring.
Piperazine derivatives: These compounds share the piperidine ring structure and have a wide range of applications in medicinal chemistry.
Uniqueness
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-(1-aminopropan-2-yl)-6-methylpiperidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(5-10)9(12)4-3-8(2)11-6-9/h7-8,11-12H,3-6,10H2,1-2H3 |
Clé InChI |
BQAZIHZGYQRFLD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CN1)(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)




![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)

![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)

![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)
![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)

